(E)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
The compound "(E)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one" (hereafter referred to as Compound A) is a structurally complex molecule featuring a conjugated enone (prop-2-en-1-one) backbone, a piperidinyl group, and two heterocyclic substituents: a 1,2,4-oxadiazole ring substituted with a 2-fluorophenyl group and a furan-2-yl moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the fluorophenyl group may enhance lipophilicity and bioavailability .
Properties
IUPAC Name |
(E)-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-18-8-2-1-7-17(18)21-23-19(28-24-21)13-15-5-3-11-25(14-15)20(26)10-9-16-6-4-12-27-16/h1-2,4,6-10,12,15H,3,5,11,13-14H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKYRRYPYVIPKT-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CO2)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one represents a novel class of oxadiazole derivatives that have garnered interest for their potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C20H22FN3O2
- Molecular Weight : 353.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Cancer Cell Proliferation : Studies have indicated that oxadiazole derivatives exhibit significant antiproliferative effects against multiple cancer cell lines. For instance, compounds with similar structures have demonstrated high potency against breast cancer (T47D and MDA-MB-468), leukemia (SR), and melanoma (SK-MEL-5) cell lines, achieving inhibition rates exceeding 80% at specific concentrations .
- Antimicrobial Activity : The incorporation of the 1,2,4-oxadiazole moiety has been linked to enhanced antimicrobial properties. Research has shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics like vancomycin .
Anticancer Activity
A series of studies have evaluated the anticancer potential of oxadiazole derivatives. The following table summarizes the findings regarding the IC50 values against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound A | T47D (Breast) | 0.25 | 90.47 |
| Compound B | MDA-MB-468 (Breast) | 0.30 | 84.83 |
| Compound C | SR (Leukemia) | 0.40 | 81.58 |
| Compound D | SK-MEL-5 (Melanoma) | 0.35 | 84.32 |
These results indicate a promising profile for the compound in terms of its ability to inhibit cancer cell growth effectively.
Antimicrobial Activity
Research has also focused on the antimicrobial efficacy of similar oxadiazole compounds. Notable findings include:
- Inhibition Against Mycobacterium tuberculosis : Certain derivatives were tested for their ability to inhibit Mycobacterium bovis BCG and showed significant activity in both active and dormant states .
- Activity Against Bacterial Strains : Compounds demonstrated strong antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with some showing potency several times greater than standard treatments .
Case Studies
Several case studies provide insight into the therapeutic potential of oxadiazole derivatives:
- Case Study on Anticancer Effects : A study published in MDPI highlighted a derivative that exhibited an IC50 value of 0.24 µM against EGFR, indicating its potential as a targeted therapy for cancers driven by this receptor .
- Case Study on Antimicrobial Efficacy : Research conducted by Dhumal et al. demonstrated that a specific oxadiazole derivative had an MIC value significantly lower than conventional antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Enone Backbone and Piperidine Group
For instance, Cpd 300818-07-9 () shares the piperidin-1-yl group and furan-2-yl substituent but replaces the 1,2,4-oxadiazole with a 4-chlorophenyl-furan system .
Heterocyclic Substituents
- 1,2,4-Oxadiazole vs. Phthalazine/Phthalazinone: Compound A’s 2-fluorophenyl-1,2,4-oxadiazole group contrasts with the phthalazin-2(1H)-yl and diaminopyrimidinyl groups in Compounds 6d and 6f (). The latter compounds exhibit higher melting points (242–244 °C for 6f), likely due to enhanced hydrogen-bonding from diaminopyrimidine .
- Furan-2-yl vs. Benzodioxole : Compound A ’s furan-2-yl group is smaller and less polar than the benzodioxolylmethyl group in ZINC12952963 (), which may impact membrane permeability .
Fluorine vs. Chlorine Substituents
The 2-fluorophenyl group in Compound A introduces moderate electronegativity and lipophilicity, whereas Cpd 300818-07-9 () uses a 4-chlorophenyl group. Chlorine’s larger atomic radius and higher lipophilicity could enhance binding to hydrophobic pockets but may also increase metabolic stability concerns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
